molecular formula C22H29N3O3S B11799864 4-(4-Methyl-5-(1-tosylpiperidin-2-yl)pyridin-2-yl)morpholine

4-(4-Methyl-5-(1-tosylpiperidin-2-yl)pyridin-2-yl)morpholine

Cat. No.: B11799864
M. Wt: 415.6 g/mol
InChI Key: URQXLXLTYGTUPD-UHFFFAOYSA-N
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Description

4-(4-Methyl-5-(1-tosylpiperidin-2-yl)pyridin-2-yl)morpholine is a complex organic compound with a molecular formula of C22H29N3O3S. This compound features a morpholine ring, a pyridine ring, and a piperidine ring, making it a versatile molecule in various chemical and biological applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methyl-5-(1-tosylpiperidin-2-yl)pyridin-2-yl)morpholine typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-(4-Methyl-5-(1-tosylpiperidin-2-yl)pyridin-2-yl)morpholine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

4-(4-Methyl-5-(1-tosylpiperidin-2-yl)pyridin-2-yl)morpholine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-Methyl-5-(1-tosylpiperidin-2-yl)pyridin-2-yl)morpholine involves its interaction with specific molecular targets. It may act as an enzyme inhibitor or receptor antagonist, modulating various biochemical pathways. The exact mechanism depends on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Methyl-5-(1-tosylpiperidin-2-yl)pyridin-2-yl)morpholine is unique due to its combination of morpholine, pyridine, and piperidine rings, along with the tosyl group. This unique structure imparts specific chemical and biological properties, making it valuable in various research and industrial applications .

Properties

Molecular Formula

C22H29N3O3S

Molecular Weight

415.6 g/mol

IUPAC Name

4-[4-methyl-5-[1-(4-methylphenyl)sulfonylpiperidin-2-yl]pyridin-2-yl]morpholine

InChI

InChI=1S/C22H29N3O3S/c1-17-6-8-19(9-7-17)29(26,27)25-10-4-3-5-21(25)20-16-23-22(15-18(20)2)24-11-13-28-14-12-24/h6-9,15-16,21H,3-5,10-14H2,1-2H3

InChI Key

URQXLXLTYGTUPD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2C3=CN=C(C=C3C)N4CCOCC4

Origin of Product

United States

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